REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].P(Cl)(Cl)(Cl)=O.[CH3:17][S:18](C)=O>Cl(O)(=O)(=O)=O>[CH3:17][S:18][C:9]1[CH:10]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[CH:6]=[CH:7][C:8]=1[OH:11]
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Name
|
|
Quantity
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7.5 g
|
Type
|
reactant
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Smiles
|
CC(C)(C)C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
8 mL
|
Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
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|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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Cl(=O)(=O)(=O)O
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Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
|
is stirred at 0°-5° C. for 1 hour and at 20° C. for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
ADDITION
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Details
|
poured
|
Type
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CUSTOM
|
Details
|
onto crushed ice whereupon a gum
|
Type
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TEMPERATURE
|
Details
|
Upon warming to 20° C.
|
Type
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STIRRING
|
Details
|
with vigorous stirring there
|
Type
|
CUSTOM
|
Details
|
is obtained a white solid which
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
WASH
|
Details
|
washed with cold water, air
|
Type
|
CUSTOM
|
Details
|
dried at 20° C. with aspiration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
ADDITION
|
Details
|
The white solid (10 g., m.p. 160° C.) is added to saturated aqueous potassium chloride (100 ml.)
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Type
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TEMPERATURE
|
Details
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the resulting mixture, heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 4 hours
|
Duration
|
4 h
|
Type
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WAIT
|
Details
|
After standing at 20° C. for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
WASH
|
Details
|
is washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(C=CC(=C1)C(C)(C)C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |